

# (2S)-2-(4-bromophenoxy)butanoic acid structural analysis

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## Compound of Interest

Compound Name: 2-(4-Bromophenoxy)butanoic acid

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An In-Depth Technical Guide to the Structural Analysis of (2S)-2-(4-bromophenoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(2S)-2-(4-bromophenoxy)butanoic acid is a chiral carboxylic acid with potential applications in the development of novel pharmaceuticals and agrochemicals. Its biological activity is intrinsically linked to its stereochemistry, making the precise determination of its three-dimensional structure and enantiomeric purity a critical aspect of its development and quality control. This guide provides a comprehensive overview of the key analytical techniques employed in the structural elucidation of this molecule, offering both theoretical insights and practical, field-proven protocols.

## Molecular Structure and Physicochemical Properties

The foundational step in the analysis of **(2S)-2-(4-bromophenoxy)butanoic acid** is a thorough understanding of its molecular architecture. The molecule features a stereogenic center at the C2 position of the butanoic acid chain, which is linked to a 4-bromophenoxy moiety via an ether linkage.

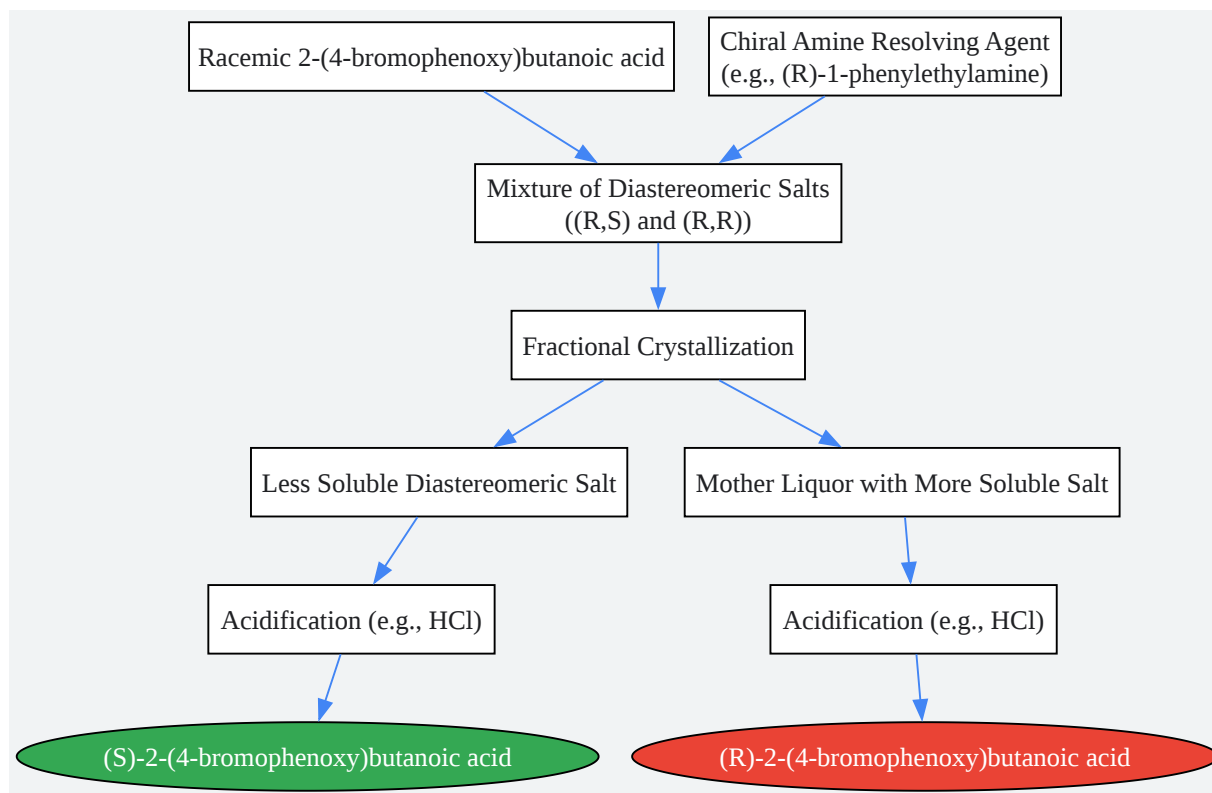
Caption: Molecular structure of **(2S)-2-(4-bromophenoxy)butanoic acid**.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>3</sub>
Molecular Weight	259.10 g/mol
Melting Point	Solid at room temperature
Boiling Point	> 200 °C (decomposes)
Solubility	Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water.
pKa	~4-5
Specific Rotation [α] <sub>D</sub>	Value is dependent on solvent, concentration, and temperature. The sign will be specific to the (S)-enantiomer.

## Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(2S)-2-(4-bromophenoxy)butanoic acid** can be approached through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. A common and reliable method for the latter is presented below.



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Caption: Workflow for chiral resolution via diastereomeric salt formation.

## Protocol for Chiral Resolution

- Salt Formation: Dissolve racemic **2-(4-bromophenoxy)butanoic acid** in a suitable solvent (e.g., ethanol). Add a stoichiometric amount (0.5 equivalents) of a chiral resolving agent, such as (R)-1-phenylethylamine.[1]
- Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The differential solubility of diastereomers is the basis for their separation.[1]

- Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.
- Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of 1-2.
- Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2S)-2-(4-bromophenoxy)butanoic acid.

## Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of (2S)-2-(4-bromophenoxy)butanoic acid.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information on the number and connectivity of hydrogen atoms in the molecule. The predicted spectrum for (2S)-2-(4-bromophenoxy)butanoic acid in CDCl<sub>3</sub> would exhibit distinct signals for each proton environment.

Table 2: Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	broad singlet	1H	-COOH
~7.40	doublet (J ≈ 8.8 Hz)	2H	Ar-H (ortho to Br)
~6.85	doublet (J ≈ 8.8 Hz)	2H	Ar-H (ortho to O)
~4.60	triplet (J ≈ 6.8 Hz)	1H	-OCH-
~2.05	sextet (J ≈ 7.2 Hz)	2H	-CH <sub>2</sub> -
~1.00	triplet (J ≈ 7.4 Hz)	3H	-CH <sub>3</sub>

The broad singlet for the carboxylic acid proton is highly characteristic and its chemical shift can be concentration-dependent.[2] The aromatic protons are expected to appear as two doublets due to the para-substitution pattern. The chiral proton at C2 will be a triplet, coupled to the adjacent methylene protons.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies all unique carbon environments within the molecule.

Table 3: Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~175-180	C=O
~157	Ar-C-O
~132	Ar-C (ortho to Br)
~116	Ar-C-Br
~115	Ar-C (ortho to O)
~75	-OCH-
~28	-CH <sub>2</sub> -
~10	-CH <sub>3</sub>

The carbonyl carbon of the carboxylic acid is the most downfield signal.[3][4] The aromatic carbons show distinct chemical shifts based on their substitution. The chiral carbon (C2) attached to the oxygen is expected around 75 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
~2970	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1240	Strong	C-O stretch (ether)
~820	Strong	C-H bend (para-disubstituted aromatic)

The very broad O-H stretch and the strong C=O stretch are characteristic of a hydrogen-bonded carboxylic acid.<sup>[5][6]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (2S)-2-(4-bromophenoxy)butanoic acid, electron ionization (EI) would likely lead to the following key fragments.

Table 5: Predicted Mass Spectrometry Fragments (EI)

m/z	Predicted Fragment
258/260	[M] <sup>+</sup> (Molecular ion)
185/187	[Br-C <sub>6</sub> H <sub>4</sub> -O-CH=CH <sub>2</sub> ] <sup>+</sup>
172/174	[Br-C <sub>6</sub> H <sub>4</sub> -OH] <sup>+</sup>
73	[C <sub>3</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>

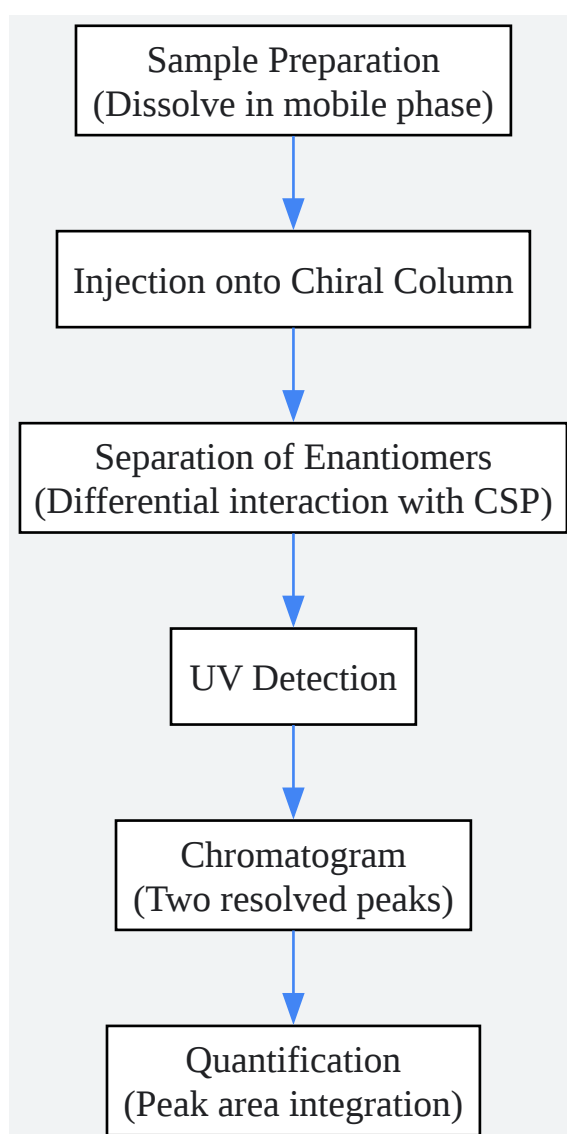
The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity for fragments containing bromine. High-resolution mass

spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

## Determination of Enantiomeric Purity and Absolute Configuration

### Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of (2S)-2-(4-bromophenoxy)butanoic acid.



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Caption: Workflow for chiral HPLC analysis.

#### Protocol for Chiral HPLC Analysis

- **Column Selection:** A chiral stationary phase (CSP) capable of resolving acidic compounds is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD, OJ) are often effective for this class of compounds.[7]
- **Mobile Phase:** A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) is typically used.
- **Analysis:** Inject a solution of the sample onto the column and monitor the elution profile with a UV detector (typically at a wavelength where the aromatic ring absorbs, e.g., 225 nm).
- **Quantification:** The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers: 
$$\text{e.e. (\%)} = \frac{[\text{Area(S)} - \text{Area(R)}]}{[\text{Area(S)} + \text{Area(R)}]} \times 100$$

## Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation,  $[\alpha]$ , is a characteristic physical property.[8][9][10]

Procedure:

- Prepare a solution of **(2S)-2-(4-bromophenoxy)butanoic acid** of known concentration (c) in a suitable solvent.
- Measure the observed rotation ( $\alpha$ ) in a polarimeter with a known path length (l).
- Calculate the specific rotation using the formula:  $[\alpha] = \alpha / (l \times c)$

The sign (+ or -) and magnitude of the specific rotation are unique to the (S)-enantiomer under the specific conditions of measurement (temperature, wavelength, solvent, and concentration).

## X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.<sup>[11][12]</sup>

Methodology:

- **Crystallization:** Grow high-quality single crystals of **(2S)-2-(4-bromophenoxy)butanoic acid**. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- **Data Collection:** Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure and refine the atomic positions.
- **Determination of Absolute Configuration:** The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the heavy bromine atom. The Flack parameter is a key indicator used to confirm the correct enantiomer has been modeled.

The crystal structure of the related compound, 2-(4-bromophenoxy)propanohydrazide, reveals a dihedral angle of 82.81 (7)° between the bromophenoxy group and the propanohydrazide moiety, indicating that significant twisting can occur around the ether linkage.<sup>[13]</sup> A similar analysis of **(2S)-2-(4-bromophenoxy)butanoic acid** would provide precise bond lengths, bond angles, and torsional angles, offering invaluable insight into its solid-state conformation.

## Conclusion

The structural analysis of **(2S)-2-(4-bromophenoxy)butanoic acid** is a multi-faceted process that relies on a synergistic application of synthetic, spectroscopic, and crystallographic techniques. While direct synthesis provides the material, a combination of NMR, IR, and mass spectrometry is required to confirm its covalent structure. Critically, chiroptical methods, particularly chiral HPLC and polarimetry, are essential for quantifying its enantiomeric purity. For an unambiguous determination of its absolute stereochemistry, single-crystal X-ray crystallography remains the ultimate analytical tool. The protocols and interpretive guidance provided herein offer a robust framework for the comprehensive characterization of this and similar chiral molecules in a research and development setting.

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